molecular formula C7H7NO2S2 B11085445 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile

5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile

Cat. No.: B11085445
M. Wt: 201.3 g/mol
InChI Key: GXYHDLLIEWGIMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile: is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds characterized by a five-membered ring containing one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a sulfur source with an α-cyanoester and a carbonyl compound.

    Introduction of the Methylsulfonyl Group: This step often involves the sulfonylation of the thiophene ring using reagents like methylsulfonyl chloride in the presence of a base such as pyridine.

    Addition of the Carbonitrile Group: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source, such as sodium cyanide, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further streamline the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound’s unique structure makes it a candidate for biological studies, particularly in the development of bioactive molecules. It can be used to synthesize analogs with potential pharmaceutical applications.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The presence of the nitrile group is particularly interesting for the design of enzyme inhibitors and receptor modulators.

Industry

Industrially, this compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(methylsulfonyl)thiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

    5-Methyl-2-(methylsulfonyl)thiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a nitrile.

    2-Methylsulfonylthiophene-3-carbonitrile: Lacks the methyl group at the 5-position.

Uniqueness

5-Methyl-2-(methylsulfonyl)thiophene-3-carbonitrile is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of both the methylsulfonyl and nitrile groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and material science.

Properties

Molecular Formula

C7H7NO2S2

Molecular Weight

201.3 g/mol

IUPAC Name

5-methyl-2-methylsulfonylthiophene-3-carbonitrile

InChI

InChI=1S/C7H7NO2S2/c1-5-3-6(4-8)7(11-5)12(2,9)10/h3H,1-2H3

InChI Key

GXYHDLLIEWGIMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)S(=O)(=O)C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.